molecular formula C22H21N5O4 B408901 N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide CAS No. 332117-31-4

N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B408901
CAS No.: 332117-31-4
M. Wt: 419.4g/mol
InChI Key: UCGVIFKZVBPWLR-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound. This compound is known for its intricate structure, incorporating benzyl, phenyl, and purinyl groups. It holds significance in scientific research, particularly in medicinal chemistry and pharmacology, owing to its potential therapeutic properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide can involve multiple synthetic steps:

  • Formation of the benzyloxyphenyl derivative: : This involves the benzylation of 4-hydroxyphenyl compounds using benzyl chloride in the presence of a strong base such as sodium hydroxide.

  • Coupling with purinyl derivative: : The benzyloxyphenyl derivative is then coupled with a purinyl acetamide precursor. This step might require a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to facilitate the coupling reaction.

  • Purification: : The product is purified through techniques like recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

Industrial production methods would likely scale up the synthetic routes, optimizing reaction conditions to improve yield and efficiency. Advanced techniques such as continuous flow chemistry might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups in the purinyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Substitution reactions can occur at the phenyl or benzyloxy groups, introducing various functional groups like halogens or alkyl chains using corresponding halogenation or alkylation reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield benzaldehyde derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has several research applications:

  • Medicinal Chemistry: : This compound is investigated for its potential as a therapeutic agent, particularly in cancer and neurodegenerative disease treatments.

  • Biological Studies: : It is used in studies to understand cellular mechanisms and biochemical pathways.

  • Industrial Applications: : Its unique properties make it a candidate for applications in materials science and catalysis.

Mechanism of Action

The mechanism by which N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed therapeutic effects. The purinyl moiety may interact with nucleotide-binding sites, affecting DNA synthesis or repair.

Comparison with Similar Compounds

Comparing this compound with similar ones highlights its uniqueness:

  • N-phenylacetamide derivatives: : These compounds share the acetamide group but differ in the aromatic substituents, impacting their biological activity and applications.

  • Purinyl compounds: : Other purinyl derivatives might lack the benzyloxyphenyl group, resulting in different mechanisms of action and therapeutic potentials.

Similar Compounds

  • N-phenylacetamide

  • N-(benzyloxyphenyl)acetamide

  • 1,3-dimethylxanthine

N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide stands out due to its unique combination of functional groups, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-25-20-19(21(29)26(2)22(25)30)27(14-23-20)12-18(28)24-16-8-10-17(11-9-16)31-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGVIFKZVBPWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

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